2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXWCHAXNAUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 458.0 g/mol . The structure includes a chlorophenyl group, a piperazine moiety, and a cyclopentapyrimidine derivative, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that derivatives of compounds containing the piperazine nucleus exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The incorporation of the cyclopentapyrimidine structure may enhance these effects through improved binding to bacterial targets.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this structure have demonstrated strong inhibitory activity against AChE, which is crucial in the treatment of Alzheimer's disease .
- Urease : It has also shown potent urease inhibition, which is relevant for treating urinary infections and certain types of kidney stones .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
| Study | Findings |
|---|---|
| Omar et al. (1996) | Identified anti-inflammatory properties in piperazine derivatives. |
| Kumar et al. (2009) | Demonstrated anticancer activity through cell line assays. |
| Zhang et al. (2014) | Reported antitumor effects in animal models using similar compounds. |
These studies collectively suggest that the structural components of the compound contribute to a diverse range of biological activities.
The biological activities can be attributed to the following mechanisms:
- Binding Interactions : The piperazine and cyclopentapyrimidine moieties facilitate strong interactions with target proteins, enhancing efficacy against microbial pathogens and enzymes .
- Inhibition Pathways : The inhibition of AChE is particularly significant in neuropharmacology, while urease inhibition can lead to reduced ammonia production in urea metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidine Analogue
- Compound: 4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS: 406201-36-3)
- Key Differences: Core: Replaces the cyclopenta[d]pyrimidine with a thieno[2,3-d]pyrimidine ring, introducing a sulfur atom . Substituents: Lacks the hydroxy and methyl groups on the pyrimidine core; instead, it has a benzyl group on the piperazine . Molecular Weight: 350.48 g/mol (vs. 458.0 g/mol for the target compound), indicating reduced steric bulk .
Pyridine-Based Analogues
- Compound: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives .
- Substituents: Retains chlorophenyl groups but lacks the piperazine linker and isopropylamino-propanone chain .
- Implications : The pyridine core may reduce polarity and alter pharmacokinetic properties compared to the target compound .
Substituent Variations
Piperazine-Linker Modifications
- Example: Methylofuran (MFR-a) cofactor from Methanothermobacter thermautotrophicus . Structure: Contains a formylated furan moiety linked via glutamic acid residues instead of piperazine . Functional Role: Serves as a one-carbon carrier in methanogenesis, contrasting with the target compound’s likely role in receptor modulation .
Chlorophenyl Group Comparisons
Computational and Pharmacological Insights
Electron Localization and Noncovalent Interactions
- Target Compound: The hydroxy (-OH) and amino (-NH-) groups exhibit high electron localization (ELF > 0.8), facilitating hydrogen bonding with biological targets .
Docking Studies
- AutoDock4 Analysis: The target compound’s piperazine linker and hydroxy group show higher binding affinity (ΔG = -9.2 kcal/mol) to modeled receptors than the benzyl-substituted thieno-pyrimidine analogue (ΔG = -7.5 kcal/mol) .
Tabulated Comparison of Key Properties
Q & A
Q. Table 1: Reaction Condition Comparisons
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | p-TsOH | Ethanol | 80 | 72–85 |
| Coupling | K₂CO₃ | DMF | 100 | 65–78 |
Basic: Which analytical techniques are critical for confirming structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., cyclopenta[d]pyrimidine protons at δ 6.8–7.2 ppm) and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (observed m/z 458.0 vs. theoretical 458.0) .
Basic: How to design initial biological activity screening assays?
Answer:
- Target Selection : Prioritize kinases or GPCRs due to the piperazine and pyrimidine motifs, which are common in enzyme inhibitors .
- In Vitro Assays : Use fluorescence polarization for binding affinity or microplate-based ATPase assays for enzymatic activity .
- Antimicrobial Screening : Follow CLSI guidelines with bacterial strains (e.g., S. aureus ATCC 25923) at 10–100 µM concentrations .
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein pockets (e.g., EGFR kinase domain, PDB ID: 1M17) .
- Pharmacophore Mapping : Identify critical hydrogen bond donors (e.g., 7-hydroxy group) using Schrödinger’s Phase .
Q. Table 2: Key SAR Observations
| Modification | Bioactivity Change | Proposed Mechanism |
|---|---|---|
| Removal of 7-OH | ↓ Anticancer activity | Loss of H-bonding with kinase active site |
| Piperazine → Piperidine | ↑ Solubility | Reduced steric hindrance |
Advanced: How can computational methods predict physicochemical and pharmacokinetic properties?
Answer:
- SwissADME : Predict logP (3.2 ± 0.3), indicating moderate lipophilicity. The compound likely crosses the blood-brain barrier (BBB score: 0.85) .
- PROTAC Analysis : Evaluate metabolic stability via cytochrome P450 interactions (CYP3A4 substrate risk: high) .
- Molecular Dynamics (MD) : Simulate aqueous solubility using GROMACS; correlate with experimental shake-flask data .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Validation : Re-test conflicting results (e.g., IC₅₀ discrepancies) across multiple cell lines (e.g., HeLa vs. MCF-7) .
- Binding Assay Calibration : Use surface plasmon resonance (SPR) to measure direct target engagement, avoiding false positives from fluorescence interference .
- Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) to isolate variables like solvent (DMSO vs. PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
